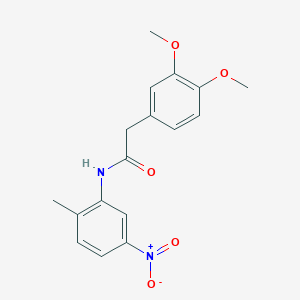

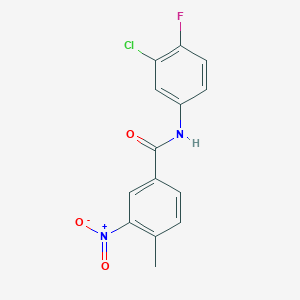

2-(3,4-二甲氧基苯基)-N-(2-甲基-5-硝基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of organic chemicals that have been synthesized and studied for their diverse properties and potential applications in various fields, excluding direct drug use and dosage or side effects. The interest in such compounds typically revolves around their structural uniqueness and the potential they hold for further chemical modifications and applications in material science, catalysis, and possibly as intermediates in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions, starting from readily available substrates. The synthesis pathways can include nitration, acetylation, and condensation reactions, aiming to introduce specific functional groups at desired positions on the benzene ring or the acetamide moiety. For example, compounds with similar structures have been synthesized through reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, offering a one-pot synthesis approach that highlights the efficiency and selectivity of the process towards desired products (Vavasori, Capponi, & Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by specific spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and Mass spectroscopy. These methods confirm the molecular structure, showing the arrangement of functional groups and the overall geometry of the molecule. Studies often include computational calculations to predict physical properties and molecular behaviors (Jarrahpour, Jalbout, & Rezaei, 2006).

Chemical Reactions and Properties

Chemical properties include reactivity towards other chemicals, stability under various conditions, and the ability to participate in further chemical transformations. For instance, the presence of nitro and acetamide groups can significantly influence the compound's reactivity, making it a suitable candidate for further functionalization or as a precursor in the synthesis of more complex molecules.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in different environments. These properties are determined through experimental measurements and can provide insights into the compound's potential applications. For example, crystallographic studies can reveal the compound's solid-state structure, providing information on molecular packing, hydrogen bonding, and other intermolecular interactions (Gowda et al., 2007).

科学研究应用

抗疟疾活性

与2-(3,4-二甲氧基苯基)-N-(2-甲基-5-硝基苯基)乙酰胺相关的化合物的一个应用领域是在抗疟疾药物的开发中。Werbel等人(1986年)的一项研究合成了一系列相关化合物,证明了对小鼠中的恶性疟原虫具有显着的抗疟疾效力,突出了此类化合物在治疗耐药性疟疾菌株中的潜力,其药代动力学特性允许对感染提供延长保护作用(Werbel等人,1986年)。

有机合成和药物化学

Chikaoka等人(2003年)关于α-(甲硫基)乙酰胺的氧化自由基环化导致红木烷的研究展示了乙酰胺衍生物在构建复杂有机分子中的合成潜力。该过程涉及Mn(III)/Cu(II)介导,表明此类化合物在天然产物和潜在药物合成中的效用(Chikaoka等人,2003年)。

溶剂变色和材料科学

Krivoruchka等人(2004年)对溶剂变色进行的研究考察了环境如何影响像N-(4-甲基-2-硝基苯基)乙酰胺这样的化合物的性质。这项研究提供了对分子间相互作用和溶剂对乙酰胺衍生物光谱性质影响的见解,这可能与传感材料的开发以及研究溶剂对化学稳定性和反应性的影响有关(Krivoruchka等人,2004年)。

抗癌、抗炎和镇痛活性

相关化合物另一个重要的应用领域是探索它们的生物活性,例如抗癌、抗炎和镇痛作用。Rani等人(2014年)开发了新的化学实体,包括2-(取代苯氧基)-N-(1-苯乙基)乙酰胺衍生物,在针对癌细胞系的测试中显示出有希望的结果,表明乙酰胺衍生物在药物发现和治疗剂开发中的潜力(Rani等人,2014年)。

环境化学和解毒

Manfredi等人(2016年)关于2-(羟亚氨基)-N-苯基-乙酰胺快速裂解磷酸三酯的研究突出了乙酰胺衍生物在环境化学中的应用,特别是在有毒有机磷酸盐的降解中。这表明相关化合物在解毒过程和环境修复工作中具有潜在的作用(Manfredi等人,2016年)。

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-11-4-6-13(19(21)22)10-14(11)18-17(20)9-12-5-7-15(23-2)16(8-12)24-3/h4-8,10H,9H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNPDJVAEFPPLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972907 |

Source

|

| Record name | 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5742-10-9 |

Source

|

| Record name | 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)

![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5505579.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505594.png)

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)

![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5505620.png)

![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)